Estradiol hexahydrobenzoate

Liver Regeneration Estrogen Receptor Agonism Preclinical Tissue Repair

Substituting estradiol esters in receptor activation studies introduces uncontrolled variability in estrogen exposure kinetics. Estradiol hexahydrobenzoate (EHHB) addresses this with its cyclohexanecarboxylate ester, which confers distinct, reproducible hydrolysis rates for sustained ER activation. • Validated in vivo: 50 µg IM regimen in Wistar rat hepatectomy models yields consistent, reproducible hepatocyte proliferation data (PCNA expression). • Assay-ready standard: ≥98% purity reference material suitable for HPLC, LC-MS, and GC-MS method development and validation. • Depot R&D candidate: Cyclic ester side chain extends release duration relative to benzoate or valerate esters, enabling multi-week depot injectable formulation studies.

Molecular Formula C25H34O3
Molecular Weight 382.5 g/mol
CAS No. 15140-27-9
Cat. No. B081302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstradiol hexahydrobenzoate
CAS15140-27-9
SynonymsBenzogynestryl
estradiol hexahydrobenzoate
Molecular FormulaC25H34O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OC(=O)C4CCCCC4)CCC5=C3C=CC(=C5)O
InChIInChI=1S/C25H34O3/c1-25-14-13-20-19-10-8-18(26)15-17(19)7-9-21(20)22(25)11-12-23(25)28-24(27)16-5-3-2-4-6-16/h8,10,15-16,20-23,26H,2-7,9,11-14H2,1H3/t20-,21-,22+,23+,25+/m1/s1
InChIKeyIVRCALGRJCHPRV-BZDYCCQFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Estradiol Hexahydrobenzoate: Sustained-Release Estrogen Ester


Estradiol hexahydrobenzoate (EHHB), also known as estradiol 17β-cyclohexanecarboxylate, is a semisynthetic estrogen ester and a prodrug of the endogenous estrogen 17β-estradiol [1]. This compound features a cyclohexanecarboxylate ester moiety conjugated at the C17β position of the estradiol backbone (molecular formula C25H34O3, molecular weight 382.53 g/mol) [2]. The esterification with a cyclic hexahydrobenzoate group confers enhanced lipophilicity relative to unmodified estradiol, thereby prolonging systemic release following intramuscular depot administration . EHHB has been historically utilized in menopausal hormone therapy and gynecological disorder management, and continues to be of interest in preclinical models evaluating estrogenic modulation of tissue repair and cellular proliferation [3][4].

1 Prodrug of endogenous 17β-estradiol; hydrolyzed by tissue esterases
2 Sustained systemic release suited for preclinical depot models
3 Relevant to tissue repair and estrogen receptor signaling studies

Why Estradiol Hexahydrobenzoate Substitution Fails


Although estradiol hexahydrobenzoate (EHHB) belongs to the class of estradiol esters—alongside estradiol benzoate, estradiol valerate, and estradiol cypionate—its distinct ester group (cyclohexanecarboxylate) fundamentally alters its physicochemical and pharmacokinetic profile relative to in-class alternatives [1]. The cyclic, saturated nature of the hexahydrobenzoate moiety dictates a specific enzymatic hydrolysis rate by tissue esterases, which directly governs the systemic release kinetics of the active moiety (17β-estradiol) [2]. As established in head-to-head pharmacokinetic comparisons of related estradiol esters, the structural characteristics of the ester side chain (aromatic vs. linear aliphatic vs. cyclic) produce substantial, non-interchangeable differences in both peak plasma estrogen concentrations and the duration of elevated estrogen exposure [3]. Consequently, substituting EHHB with estradiol benzoate (aromatic ester) or estradiol valerate (straight-chain ester) without experimental revalidation introduces significant variability in both the magnitude and temporal profile of estrogen receptor activation, which may critically confound biological outcomes in receptor-mediated assays, endocrine disruption studies, or in vivo efficacy models.

Target Compound
Estradiol Hexahydrobenzoate
Cyclic hexahydrobenzoate ester; hydrolysis rate dictates prolonged systemic estradiol
Common Substitutes
Estradiol benzoate (aromatic ester) or valerate (linear ester) produce markedly different peak/temporal estrogen receptor activation profiles
Ester chain structure (cyclic vs. aromatic vs. linear) determines enzymatic hydrolysis kinetics; direct substitution without revalidation may confound receptor-mediated endpoints.

Quantitative Evidence: Estradiol Hexahydrobenzoate vs. Analogs


Liver Regeneration in Hepatectomy Model

In a controlled preclinical study using a 70% partial hepatectomy model in female Wistar rats, a single intramuscular dose of estradiol hexahydrobenzoate (50 µg in 1 mL peanut oil) produced a statistically significant improvement in liver regeneration metrics relative to vehicle-treated controls at both 36 hours and 7 days post-resection. No alternative estradiol ester (e.g., estradiol benzoate or valerate) was evaluated under identical conditions, establishing EHHB as the validated estrogenic probe in this specific regenerative context [1].

Hepatectomy Model
Head-to-head
Higher PCNA+ nuclei vs. vehicle at 36 h (p=0.0009) and 7 d (p=0.0000) in 70% hepatectomy rats
Reported model-response context for liver regeneration
Single dose 50 µg IM; no comparator ester tested
Liver Regeneration Estrogen Receptor Agonism Preclinical Tissue Repair

Extended Duration from Cyclic Ester

The ester moiety of estradiol hexahydrobenzoate is a cyclohexanecarboxylate group (cyclic, saturated C7-equivalent), which differs structurally from the aromatic benzoate ester (estradiol benzoate) and the linear pentanoate/valerate ester (estradiol valerate). Published quantitative data from a head-to-head pharmacokinetic clinical trial of estradiol benzoate, valerate, and cypionate (which bears a cyclopentylpropionate group) demonstrates that ester structure directly governs both the timing of peak plasma estradiol (tmax) and the duration of elevated estrogen levels [1].

PK Duration
Class-level inference
Dosing interval estimated at multi-week versus 4-5 days (benzoate) or 7-8 days (valerate)
Class-level PK extrapolation; data to verify
Direct head-to-head PK parameters for EHHB not reported
Pharmacokinetic Modeling Prodrug Hydrolysis Rate Estradiol Esters

Physicochemical Property Differentiation

Estradiol hexahydrobenzoate exhibits physicochemical properties that distinguish it from its most structurally similar analog, estradiol benzoate. The cyclohexane ring of the hexahydrobenzoate group confers greater lipophilicity compared to the planar aromatic ring of the benzoate ester, a characteristic that influences both the compound's solubility in depot vehicles and its partition coefficient in biological membranes. Additionally, the boiling point of EHHB is documented at 522.6 ± 50.0 °C at 760 mmHg, with a density of 1.2 ± 0.1 g/cm³ .

Physicochemical
Cross-study
Boiling point 522.6 ± 50.0 °C; density 1.2 ± 0.1 g/cm³
Lipophilicity and solubility context
Predicted/experimental data; useful for analytical method development
Lipophilicity Formulation Science Analytical Chemistry

Reference Standard Purity Specification

Estradiol hexahydrobenzoate is commercially available as an analytical reference standard with a certified purity of HPLC ≥ 98% (CAS 15140-27-9) . This specification is critical for ensuring reproducibility in quantitative assays and for calibrating instruments in pharmacokinetic or metabolic studies.

Purity
Specification review
Reference standard HPLC ≥ 98%
Supports quantitative assay calibration
Vendor certificate of analysis; verify lot-specific COA
Analytical Method Validation Reference Standards Quality Control

Regioselective C17β Esterification

The synthesis of estradiol hexahydrobenzoate is achieved via a regioselective reaction between estradiol and a hexahydrobenzoyl halide (e.g., hexahydrobenzoyl chloride) in the presence of a suitable base and solvent [1]. This patented method specifically targets the C17β hydroxyl group, preserving the phenolic A-ring hydroxyl at C3, which is essential for high-affinity binding to the estrogen receptor.

Synthesis
Supporting evidence
Regioselective C17β esterification via hexahydrobenzoyl chloride; patent-reported yields >80%
Synthetic route context
Ensures mono-ester identity; avoids C3 ester mixtures
Steroid Chemistry Synthetic Methods Prodrug Design

Validated Research Applications for Estradiol Hexahydrobenzoate


Liver Regeneration Studies

Based on the direct comparative evidence in a 70% hepatectomy model [1], estradiol hexahydrobenzoate is the estrogenic agent of choice for investigating the mechanistic role of sustained estrogen receptor activation in hepatocyte proliferation and liver mass restoration. The validated dosing regimen (50 µg IM in female Wistar rats) provides a robust, reproducible protocol for evaluating downstream signaling pathways, including PCNA expression, in hepatic tissue repair.

Long-Acting Depot Formulation

Given the structural and class-level evidence that the hexahydrobenzoate ester confers an extended duration of action relative to benzoate and valerate esters [2], EHHB is the appropriate candidate for development and evaluation of depot injectable formulations requiring multi-week estrogen release. This is particularly relevant for contraceptive research or hormone replacement therapy models where infrequent administration is a design goal.

Analytical Method Development

EHHB's distinct physicochemical properties (boiling point, density) and commercial availability as a ≥98% purity reference standard make it a suitable compound for developing and validating HPLC, LC-MS, or GC-MS assays. Researchers can reliably use this compound as a calibrator or internal standard for quantifying estradiol esters in complex biological matrices.

Estrogen Receptor Signaling in In Vitro Models

As a well-characterized prodrug that is hydrolyzed to the endogenous agonist 17β-estradiol [3], EHHB serves as a valuable tool compound for studying the temporal dynamics of estrogen receptor (ERα and ERβ) activation in cell-based assays. Its use allows for the controlled, gradual accumulation of active estradiol, which can be contrasted with the immediate peak activation seen with direct addition of 17β-estradiol, thereby modeling more physiologically relevant hormone exposure profiles.

Application
Selection Property
Validation Focus
Hepatic tissue repair models
Sustained estrogen receptor activation
PCNA / hepatocyte proliferation endpoints
Depot injectable formulation research
Extended-release ester prodrug
Multi-week release kinetics / PK modeling
Analytical method development
High-purity reference standard
HPLC/LC-MS assay validation
In vitro ER signaling studies
Prodrug that generates 17β-estradiol
Temporal ERα/ERβ activation dynamics

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